![molecular formula C8H15NO6 B583417 2-[15N]Acetamido-2-deoxy-D-glucose CAS No. 478518-85-3](/img/structure/B583417.png)
2-[15N]Acetamido-2-deoxy-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[15N]Acetamido-2-deoxy-D-glucose is a derivative of the monosaccharide glucose. It is an amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is a key component of several biopolymers, including chitin and peptidoglycan .
Mechanism of Action
Target of Action
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar moiety that is essential for protein glycosylation, glycolipid, GPI-anchor protein, and cell wall components . It is involved in glycoprotein metabolism, where glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue .
Mode of Action
The mechanism of action of GlcNAc in relieving arthritic pain and in the repair of cartilage is a matter of speculation . Comparable to phosphorylation, the addition or removal of GlcNAc is a means of activating or deactivating enzymes or transcription factors . In fact, O-GlcNAcylation and phosphorylation often compete for the same serine/threonine sites .
Biochemical Pathways
GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP), which is highly conserved across organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content . As HBP utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP, endogenous nutrient/energy metabolites may be integrated to better suit internal growth and development, and external environmental stimuli .
Pharmacokinetics
The counter anion of the glucosamine salt (i.e., chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .
Result of Action
GlcNAc has been reported to be an inhibitor of elastase release from human polymorphonuclear leukocytes . It has been proposed as a treatment for autoimmune diseases and recent tests have claimed some success . Moreover, GlcNAc can strongly re-sensitize a tolerant population of E. coli to ampicillin .
Action Environment
The human gut microbiota is an important source of GlcNAc in serum, which can interact cooperatively with other metabolites associated with insulin resistance . Hyperglycemia increases O-GlcNAcylation, leading to insulin resistance . Increased O-GlcNAcylation due to hyperglycemia is evidently a dysfunctional form of O-GlcNAcylation .
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-[15N]glucosamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to stimulate microorganisms typically known to dominate the tomato root rhizosphere, such as members of Proteobacteria and Actinobacteria .
Cellular Effects
N-Acetyl-D-[15N]glucosamine influences cell function significantly. It shapes the community structure and metabolism of the rhizosphere microbiome, thereby regulating plant growth and development and preventing plant disease through complementary plant–microbe interactions .
Molecular Mechanism
At the molecular level, N-Acetyl-D-[15N]glucosamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can function as microbial signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[15N]Acetamido-2-deoxy-D-glucose can be synthesized through the chemical hydrolysis of chitin, which is a natural polymer found in the exoskeletons of crustaceans and insects . The hydrolysis process involves breaking down chitin into its monomeric units using acidic or enzymatic methods. Enzymatic hydrolysis is preferred due to its higher yield and environmentally friendly nature .
Industrial Production Methods
Industrial production of this compound typically involves the use of crude chitin powders. The chitin is first purified using affinity adsorption, followed by enzymatic conversion to this compound . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[15N]Acetamido-2-deoxy-D-glucose undergoes various chemical reactions, including:
Deacetylation: Enzymatic deacetylation of this compound results in the formation of D-glucosamine and acetate.
Common Reagents and Conditions
Hydrolysis: Subcritical and supercritical water conditions (250–400 °C, 5–25 MPa) are commonly used for hydrolysis reactions.
Deacetylation: Enzymes such as N-acetylglucosamine deacetylase are used for deacetylation reactions.
Major Products
Hydrolysis: Glycolic acid, acetic acid, formic acid, and nitrogen-containing heterocyclic compounds.
Deacetylation: D-glucosamine and acetate.
Scientific Research Applications
2-[15N]Acetamido-2-deoxy-D-glucose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: A naturally occurring isomer with similar biological functions.
N-Acetylgalactosamine: Another amide derivative of glucose with distinct biological roles.
Uniqueness
2-[15N]Acetamido-2-deoxy-D-glucose is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in metabolic studies and tracing experiments .
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-NNSMMOPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
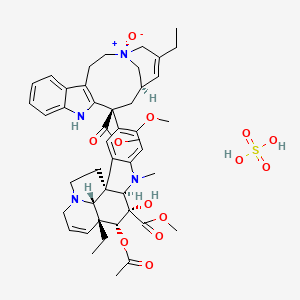
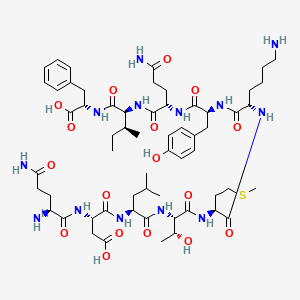

acetyl chloride](/img/structure/B583341.png)

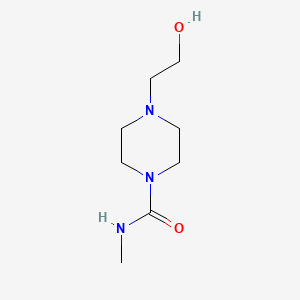

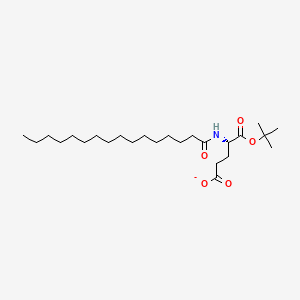
![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)
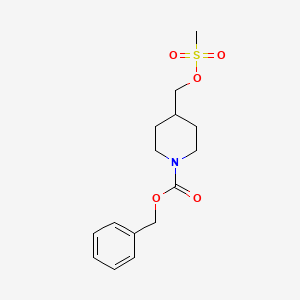
![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)
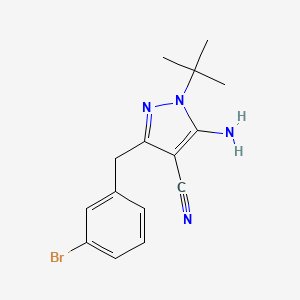
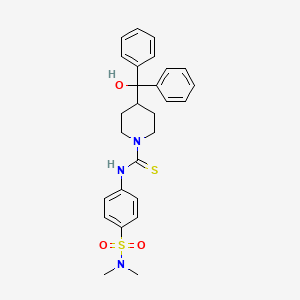
![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)
